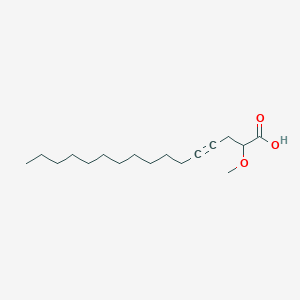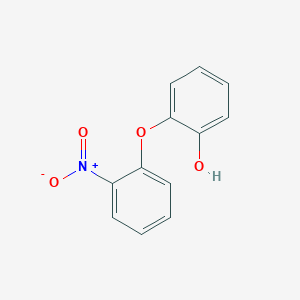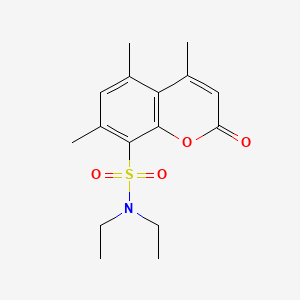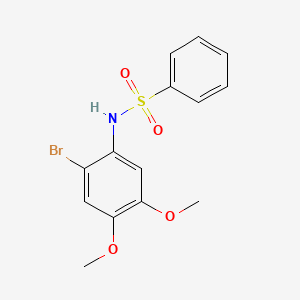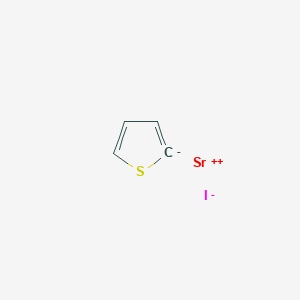
strontium;2H-thiophen-2-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;2H-thiophen-2-ide;iodide is a chemical compound that combines strontium, thiophene, and iodine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium;2H-thiophen-2-ide;iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid, followed by the introduction of thiophene. The general reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting strontium iodide can then be reacted with thiophene under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as the vertical Bridgman method allows for the growth of large crystals of strontium iodide, which can then be further processed to incorporate thiophene.
Análisis De Reacciones Químicas
Types of Reactions
Strontium;2H-thiophen-2-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or a peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal hydride.
Substitution: Can be achieved using halogen exchange reactions with reagents like chlorine or bromine.
Major Products
Oxidation: Strontium oxide and iodine.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Compounds with different halides or functional groups replacing the iodide ion.
Aplicaciones Científicas De Investigación
Strontium;2H-thiophen-2-ide;iodide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in radiopharmaceuticals and as a scintillation material for gamma-ray detection.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which strontium;2H-thiophen-2-ide;iodide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to specific biochemical responses. In industrial applications, its unique properties, such as high density and scintillation light yield, make it effective in detecting gamma radiation.
Comparación Con Compuestos Similares
Similar Compounds
Strontium iodide: A simpler compound without the thiophene component, used in similar applications.
Strontium fluoride: Another strontium halide with different properties and uses.
Strontium chloride: Used in various industrial and medical applications.
Uniqueness
Strontium;2H-thiophen-2-ide;iodide is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other strontium compounds may not be as effective.
Propiedades
Número CAS |
54944-04-6 |
|---|---|
Fórmula molecular |
C4H3ISSr |
Peso molecular |
297.66 g/mol |
Nombre IUPAC |
strontium;2H-thiophen-2-ide;iodide |
InChI |
InChI=1S/C4H3S.HI.Sr/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
MYBJUVKEBWLRMM-UHFFFAOYSA-M |
SMILES canónico |
C1=CS[C-]=C1.[Sr+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

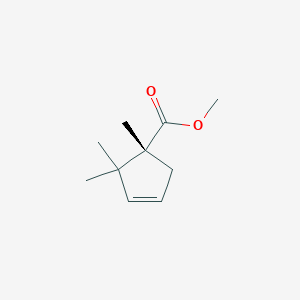

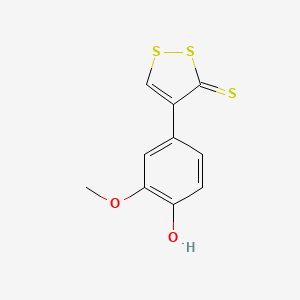
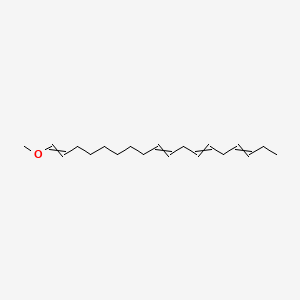


![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
